4-Bromo-1-(4-isopropylcyclohexyl)-1h-pyrazol-5-amine
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Overview
Description
4-Bromo-1-(4-isopropylcyclohexyl)-1h-pyrazol-5-amine is an organic compound that features a bromine atom, an isopropylcyclohexyl group, and a pyrazol-5-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-isopropylcyclohexyl)-1h-pyrazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 1-(4-isopropylcyclohexyl)-1h-pyrazol-5-amine using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(4-isopropylcyclohexyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would produce a biaryl compound.
Scientific Research Applications
4-Bromo-1-(4-isopropylcyclohexyl)-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(4-isopropylcyclohexyl)-1h-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-isopropylcyclohexane: Shares the isopropylcyclohexyl group but lacks the pyrazol-5-amine moiety.
4-Bromo-1H-pyrazole: Contains the pyrazole ring with a bromine atom but lacks the isopropylcyclohexyl group.
Uniqueness
4-Bromo-1-(4-isopropylcyclohexyl)-1h-pyrazol-5-amine is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C12H20BrN3 |
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Molecular Weight |
286.21 g/mol |
IUPAC Name |
4-bromo-2-(4-propan-2-ylcyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H20BrN3/c1-8(2)9-3-5-10(6-4-9)16-12(14)11(13)7-15-16/h7-10H,3-6,14H2,1-2H3 |
InChI Key |
BOJMTKBLMXAGIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)N2C(=C(C=N2)Br)N |
Origin of Product |
United States |
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